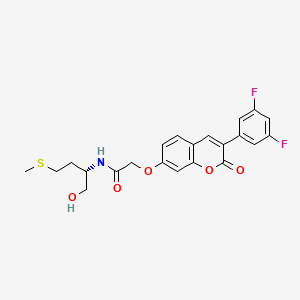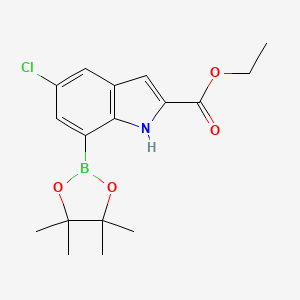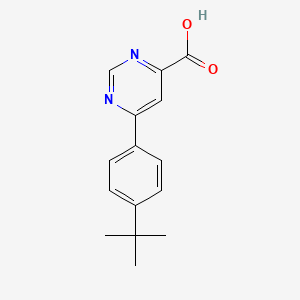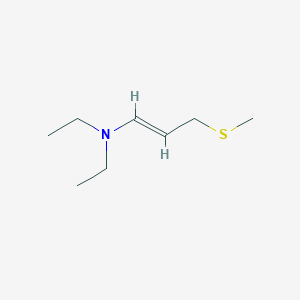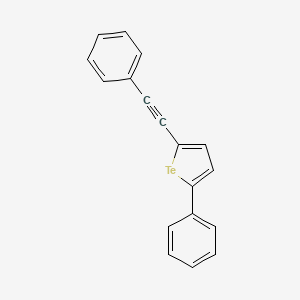
2-(2-Bromo-benzyl)-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(2-Bromo-benzyl)-pipérazine est un composé organique appartenant à la classe des pipérazines. Elle se caractérise par la présence d'un groupe bromobenzyle lié à un cycle pipérazine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(2-Bromo-benzyl)-pipérazine implique généralement la réaction du chlorure de 2-bromobenzyle avec la pipérazine. La réaction est généralement réalisée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile. Les conditions de réaction comprennent souvent le reflux des réactifs dans un solvant approprié comme l'éthanol ou l'acétonitrile.
Méthodes de production industrielle
La production industrielle de la 2-(2-Bromo-benzyl)-pipérazine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de qualité industrielle, et la réaction est réalisée dans de grands réacteurs avec des conditions de température et de pression contrôlées pour assurer un rendement élevé et une pureté du produit.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(2-Bromo-benzyl)-pipérazine subit divers types de réactions chimiques, notamment:
Substitution nucléophile: L'atome de brome peut être remplacé par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.
Oxydation: Le composé peut être oxydé pour former les sulfoxydes ou les sulfones correspondants.
Réduction: Les réactions de réduction peuvent convertir l'atome de brome en un atome d'hydrogène, formant la benzyl-pipérazine correspondante.
Réactifs et conditions courants
Substitution nucléophile: Les réactifs courants comprennent l'hydroxyde de sodium, le carbonate de potassium et divers nucléophiles. Les réactions sont généralement réalisées dans des solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO) ou l'acétonitrile.
Oxydation: Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont utilisés dans des conditions douces.
Réduction: L'hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium aluminium (LiAlH4) est couramment utilisée.
Principaux produits
Substitution nucléophile: Les produits comprennent des pipérazines substituées avec divers groupes fonctionnels.
Oxydation: Les produits comprennent des sulfoxydes et des sulfones.
Réduction: Le principal produit est la benzyl-pipérazine.
Applications de recherche scientifique
La 2-(2-Bromo-benzyl)-pipérazine a plusieurs applications dans la recherche scientifique:
Chimie médicinale: Elle est utilisée comme intermédiaire dans la synthèse de composés pharmaceutiques, en particulier ceux ciblant le système nerveux central.
Synthèse organique: Le composé sert de brique de construction pour la synthèse de molécules plus complexes, y compris les hétérocycles et les analogues de produits naturels.
Études biologiques: Elle est utilisée dans l'étude des interactions récepteur-ligand et comme sonde dans les tests biochimiques.
Applications industrielles: Le composé est utilisé dans la production d'agrochimiques et de colorants.
Mécanisme d'action
Le mécanisme d'action de la 2-(2-Bromo-benzyl)-pipérazine implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Le groupe bromobenzyle peut participer à diverses interactions de liaison, y compris les liaisons hydrogène et les interactions hydrophobes, qui facilitent la liaison du composé à sa cible. Le cycle pipérazine peut améliorer la solubilité et la biodisponibilité du composé, le rendant plus efficace dans son activité biologique.
Applications De Recherche Scientifique
2-(2-Bromo-benzyl)-piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-benzyl)-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group can participate in various binding interactions, including hydrogen bonding and hydrophobic interactions, which facilitate the compound’s binding to its target. The piperazine ring can enhance the compound’s solubility and bioavailability, making it more effective in its biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
Bromure de benzyle: Structure similaire, mais sans le cycle pipérazine.
Chlorure de 2-bromobenzyle: Similaire, mais avec un atome de chlore au lieu d'un atome de brome.
Alcool 2-bromobenzylique: Contient un groupe hydroxyle au lieu d'un cycle pipérazine.
Unicité
La 2-(2-Bromo-benzyl)-pipérazine est unique en raison de la présence à la fois du groupe bromobenzyle et du cycle pipérazine. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C11H15BrN2 |
|---|---|
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
2-[(2-bromophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15BrN2/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13-14H,5-8H2 |
Clé InChI |
RYEJSCDWUNCLIM-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(CN1)CC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane](/img/structure/B12637060.png)

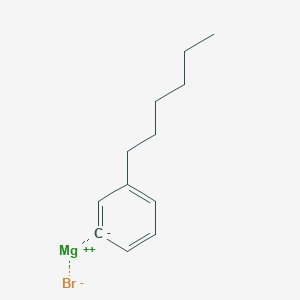
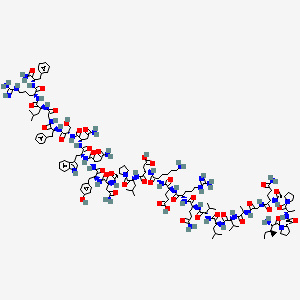


![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)
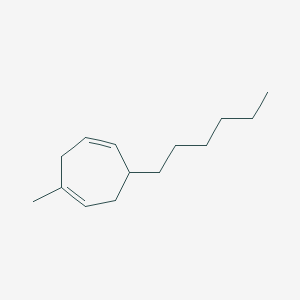
![3-(5-bromo-2-methoxyphenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637105.png)
